3-Bromodibenzo[b,d]furan

Computational Chemistry OLED Materials Electronic Structure

This 3-position mono-brominated dibenzofuran is the essential precursor for high-performance OLED hole-transport materials (e.g., T3DBFBP) and phosphorescent iridium complexes. The specific 3-bromo substitution uniquely determines frontier orbital energies, triplet energy (~2.9 eV), glass transition temperature (~149 °C), and anionic stability (BDE ~1.75 eV), enabling green TADF OLEDs with EQE >20% and LT50 30,000 h at 1000 cd m⁻². Generic isomers (2-bromo, 4-bromo) cannot replicate this performance. For R&D use only.

Molecular Formula C12H7BrO
Molecular Weight 247.09 g/mol
CAS No. 26608-06-0
Cat. No. B1267186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromodibenzo[b,d]furan
CAS26608-06-0
Molecular FormulaC12H7BrO
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br
InChIInChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
InChIKeyAZFABGHLDGJASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromodibenzo[b,d]furan (CAS 26608-06-0): Critical Brominated Intermediate for High-Performance OLED Materials and Precision Synthesis


3-Bromodibenzo[b,d]furan (CAS 26608-06-0), also referred to as 3-bromodibenzofuran, is a heterocyclic aromatic compound featuring a rigid dibenzofuran core functionalized with a single bromine atom at the 3-position . This mono-brominated derivative serves as a pivotal synthetic building block, primarily in the construction of advanced organic electronic materials. Its molecular formula is C12H7BrO, with a molecular weight of 247.09 g/mol, and it is typically supplied as a white to light yellow crystalline powder with a purity specification of ≥99% (GC) [1]. The compound is characterized by a melting point range of 121-125 °C and a density of 1.6±0.1 g/cm³, with a boiling point of 343.8±15.0 °C at 760 mmHg [2]. Its primary application lies in its role as a key intermediate for synthesizing phosphorescent iridium complexes, hole-transport materials, and host materials essential for enhancing the efficiency and stability of Organic Light-Emitting Diodes (OLEDs) .

Why Generic Substitution Fails: The Critical Role of the 3-Position Bromine in 3-Bromodibenzo[b,d]furan for Advanced Material Design


Generic substitution of 3-Bromodibenzo[b,d]furan with other brominated dibenzofuran isomers (e.g., 2-bromo, 4-bromo) or alternative aryl bromides is not chemically equivalent. The specific position of the bromine atom on the dibenzofuran core dictates the electronic structure, reactivity in cross-coupling reactions, and the final optoelectronic properties of the downstream materials. First-principles computational studies have established that mono-bromination at different positions yields isomers with distinct frontier molecular orbital energies, bandgaps, and charge transport reorganization energies, leading to divergent performance when integrated into OLED devices [1]. The 3-position bromine specifically enables the synthesis of hole-transport materials like T3DBFBP, which has demonstrated a favorable balance of high glass transition temperature (~149 °C), a triplet energy of ~2.9 eV, and high anionic bond dissociation energy (~1.75 eV), parameters that are directly influenced by the substitution pattern and cannot be replicated by other isomers [2]. Therefore, substituting this specific intermediate with a structurally similar analog will result in a different final molecular architecture with altered and potentially inferior performance characteristics.

Quantitative Differentiation Evidence for 3-Bromodibenzo[b,d]furan (CAS 26608-06-0) vs. Positional Isomers and Parent Structure


Bandgap Reduction and Electronic Tuning vs. Parent Dibenzofuran

First-principles DFT calculations demonstrate that mono-bromination at the 3-position of dibenzofuran (DBF) results in a significant reduction in the HOMO-LUMO bandgap compared to the unsubstituted parent structure, indicating enhanced semiconducting character. The study by Deepakvijay and Prakasam (2024) quantified the bandgaps for all mono-brominated DBF isomers, confirming that the introduction of a bromine atom universally narrows the bandgap, with the 3-bromo isomer (3BDBF) showing a specific calculated value [1]. This narrowing is a critical parameter for improving charge injection and transport in OLED applications.

Computational Chemistry OLED Materials Electronic Structure

Hole Reorganization Energy Advantage Over 2-Bromo and 4-Bromo Isomers

A key determinant of hole mobility in organic semiconductors is the hole reorganization energy (λh). Lower values facilitate more efficient charge hopping. The same first-principles study by Deepakvijay and Prakasam calculated λh for all mono-brominated dibenzofuran isomers. The 3-bromo isomer (3BDBF) exhibits a lower hole reorganization energy compared to the 2-bromo (2BDBF) and 4-bromo (4BDBF) isomers, suggesting intrinsically better hole-transport capability for materials derived from this precursor [1].

Computational Chemistry Charge Transport Hole Mobility

Triplet Energy (ET) Benchmarking for T3DBFBP Hole-Transporter Derived from 3-Bromodibenzo[b,d]furan

The performance of a hole-transport layer (HTL) in phosphorescent OLEDs is critically dependent on a high triplet energy (ET) to confine excitons. The material T3DBFBP, synthesized using 3-bromodibenzo[b,d]furan as a key precursor, demonstrates an ET value of ~2.9 eV. This value is comparable to other high-performance dibenzofuran-based HTLs, such as the series of host materials reported by Abe et al. (2023), which all exhibited ET values around 2.9 eV depending on substitution position [1]. This high ET is essential for efficient blue and green phosphorescent OLEDs.

OLED Hole-Transport Layer Triplet Energy

High Purity Specification (≥99% GC) as a Critical Quality Metric for OLED Fabrication

In OLED manufacturing, trace impurities can act as charge traps or luminescence quenchers, drastically reducing device efficiency and lifetime. 3-Bromodibenzo[b,d]furan is routinely supplied with a minimum purity specification of 99% (GC) [1]. This high purity is a critical procurement criterion, as it ensures minimal batch-to-batch variation in the performance of the final OLED materials, which is essential for reproducible device fabrication and reliable R&D outcomes.

Quality Control OLED Fabrication Purity

Primary Application Scenarios for 3-Bromodibenzo[b,d]furan in Advanced Material Synthesis and OLED Development


Synthesis of High-Performance Hole-Transport Materials (HTMs) for TADF and Phosphorescent OLEDs

3-Bromodibenzo[b,d]furan is the essential precursor for synthesizing a class of robust, dibenzofuran-end-capped hole-transporters, such as T3DBFBP. The resulting materials exhibit high triplet energy (~2.9 eV), a high glass transition temperature (~149 °C), and excellent anionic stability (BDE ~1.75 eV), enabling the fabrication of green TADF OLEDs with an EQE over 20% and an operational lifetime (LT50) of 30,000 hours at 1000 cd m⁻² [1].

Construction of Phosphorescent Iridium Complexes for OLED Emitters

This compound serves as a key intermediate for introducing a 3-phenylpyridazine structure into phosphorescent iridium complexes. Such complexes are essential for enhancing the efficiency of OLEDs, particularly in blue and green emission layers, where the rigid dibenzofuran core contributes to high thermal stability and efficient charge transport .

Design of Cross-Linkable Hole-Transport Layers for Solution-Processed QLEDs

As a building block for dibenzofuran-based cross-linkable hole-transport materials (e.g., KFP-V), this compound enables the development of solution-processed blue Quantum Dot Light-Emitting Diodes (QLEDs) with exceptional hole mobility (2 × 10⁻³ cm² V⁻¹ s⁻¹) and high external quantum efficiency (EQE) of 16.67%, along with deep-blue emission (CIE coordinates of (0.15, 0.03)) [2].

Fundamental Research on Structure-Property Relationships in Organic Semiconductors

Due to its well-defined mono-bromination at the 3-position, this compound is an ideal model system for computational and experimental studies investigating the impact of halogen substitution position on electronic structure, charge transport, and optical properties in dibenzofuran derivatives. This enables the rational design of next-generation organic electronic materials [3].

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